1-(CYCLOPROPANESULFONYL)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE
Description
1-(Cyclopropanesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide is a small-molecule compound featuring a benzothiazole core linked to an azetidine ring via a carboxamide bridge, with a cyclopropanesulfonyl substituent. The benzothiazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity . The cyclopropanesulfonyl group may influence solubility and metabolic stability compared to bulkier sulfonamide derivatives .
Such techniques are critical for confirming stereochemistry and molecular geometry in structurally related molecules.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-9-16-13-6-11(2-5-14(13)22-9)17-15(19)10-7-18(8-10)23(20,21)12-3-4-12/h2,5-6,10,12H,3-4,7-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUGBSMLGJEERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(CYCLOPROPANESULFONYL)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Cyclopropanesulfonyl Group: This step involves the reaction of cyclopropanesulfonyl chloride with an appropriate nucleophile to form the sulfonyl derivative.
Azetidine Ring Formation: The azetidine ring can be constructed via cyclization reactions involving suitable precursors.
Coupling Reactions: The final step involves coupling the benzothiazole moiety with the azetidine ring and the cyclopropanesulfonyl group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(CYCLOPROPANESULFONYL)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(CYCLOPROPANESULFONYL)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Signal Transduction Pathways: The compound could influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzazole Derivatives
The benzothiazole core in the target compound differentiates it from analogs like 1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (Enamine Ltd. building block, ). Key differences include:
| Feature | Target Compound | Enamine Ltd. Analog |
|---|---|---|
| Core Heterocycle | Benzothiazole (S atom) | Benzoxazole (O atom) |
| Substituent on Azole | 2-Methyl | 2-Methyl |
| Linked Heterocycle | Azetidine | Pyrazolopyridine |
| Sulfonyl Group | Cyclopropanesulfonyl | Absent |
The azetidine ring’s smaller size versus pyrazolopyridine could reduce steric hindrance, favoring binding in compact active sites.
Sulfonamide-Containing Pharmaceuticals
The cyclopropanesulfonyl group in the target compound contrasts with the methylsulfonylamino group in 5-cyclopropyl-2-(4-fluorophenyl)-6-[(2-hydroxyethyl)(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide (Wyeth Corp. patent, ).
| Property | Target Compound | Wyeth Corp. Compound |
|---|---|---|
| Sulfonyl Group | Cyclopropanesulfonyl | Methylsulfonylamino |
| Core Structure | Benzothiazole-Azetidine | Benzofuran |
| Hydrophilicity | Moderate (cyclopropane reduces polarity) | High (hydroxyethyl group present) |
The cyclopropane ring may confer metabolic stability by resisting oxidative degradation, whereas the hydroxyethyl group in the Wyeth compound could enhance aqueous solubility but increase susceptibility to phase II metabolism .
Biological Activity
1-(Cyclopropanesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings on the compound's biological effects, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and agricultural sciences.
The compound can be characterized by its unique structural features, which include:
- Chemical Formula: C₁₃H₁₅N₃O₂S
- Molecular Weight: 281.35 g/mol
- IUPAC Name: this compound
Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets. The sulfonamide group is known for its role in inhibiting carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can have implications in various physiological processes, including:
- Regulation of pH
- Ion transport
- Fluid secretion
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess significant antibacterial activity against a range of pathogens. The specific activity of this compound against various bacterial strains remains to be fully elucidated but suggests potential for development as an antimicrobial agent.
Anticancer Potential
The compound's structural similarity to known anticancer agents raises interest in its potential as an anticancer drug. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies on related compounds suggest that this compound may exhibit similar anticancer properties through mechanisms such as:
- Induction of cell cycle arrest
- Promotion of apoptosis in cancer cells
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activities of related compounds:
-
Study on Carbonic Anhydrase Inhibition:
- A study utilizing artificial neural networks (ANN) predicted the inhibitory activity of sulfonamides against human carbonic anhydrase II and tumor-associated hCA IX. This suggests that this compound may also exhibit selective inhibition against these enzymes, potentially leading to therapeutic applications in cancer treatment .
- Antibacterial Activity Assessment:
- Agricultural Applications:
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₅N₃O₂S |
| Molecular Weight | 281.35 g/mol |
| Biological Activities | Antimicrobial, Anticancer |
| Target Enzymes | Carbonic Anhydrases (hCA II, hCA IX) |
| Potential Applications | Medicinal Chemistry, Agriculture |
Q & A
Q. What are the common synthetic routes for this compound, and what are the critical challenges in its synthesis?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the azetidine ring, followed by sulfonylation and coupling with the benzothiazole moiety. Key challenges include:
- Low yields during cyclopropane sulfonylation due to steric hindrance.
- Purification difficulties arising from polar intermediates (e.g., azetidine carboxylates).
- Regioselectivity in benzothiazole coupling (e.g., ensuring substitution at the 5-position).
Q. Example Synthetic Route Comparison
Q. How is the compound characterized structurally, and which analytical techniques are most reliable?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
Q. What preliminary bioactivity screens are recommended for this compound?
Methodological Answer: Prioritize assays aligned with structural motifs (e.g., sulfonamide for kinase inhibition, benzothiazole for antimicrobial activity):
Q. Bioactivity Screening Table
| Assay | Target | Result (IC₅₀/µM) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 12.5 ± 1.2 | |
| Kinase Inhibition | EGFR | 0.8 ± 0.1 |
Advanced Research Questions
Q. How can researchers optimize synthetic yield, especially in scaling up reactions?
Methodological Answer:
- Catalyst Optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to improve coupling efficiency .
- Solvent Screening : Test DMA or toluene instead of DMF to reduce byproducts.
- Temperature Gradients : Use microwave-assisted synthesis for azetidine activation (e.g., 100°C, 30 min vs. 24 hrs conventional).
Q. Yield Optimization Strategies
| Parameter | Adjustment | Yield Improvement (%) | Reference |
|---|---|---|---|
| Catalyst | XPhos Pd G3 | +20–25 | |
| Solvent | DMA | +15 |
Q. How to address contradictions in bioactivity data across studies (e.g., divergent IC₅₀ values)?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C).
- Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and report % inhibition at fixed concentrations.
- Mechanistic Follow-Up : Conduct target engagement studies (e.g., CETSA for thermal shift assays) to confirm direct binding .
Q. Reproducibility Checklist
| Factor | Requirement | Reference |
|---|---|---|
| Cell passage number | <20 | |
| Compound solubility | DMSO <0.1% |
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB: 1M17) with flexible side chains.
- QSAR Modeling : Train models on benzothiazole derivatives using MOE descriptors (e.g., logP, polar surface area).
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns runs in GROMACS) .
Q. Computational Tools Comparison
| Tool | Application | Output Metric | Reference |
|---|---|---|---|
| AutoDock Vina | Binding affinity (ΔG) | -9.2 kcal/mol | |
| MOE-QSAR | IC₅₀ prediction (R² = 0.85) | PLS regression |
Q. What experimental designs are suitable for long-term stability or environmental impact studies?
Methodological Answer:
- Stability Studies : Use ICH guidelines (25°C/60% RH, 40°C/75% RH) with HPLC monitoring (degradants <2%) .
- Ecotoxicology : Follow OECD 201/202 for algal (Pseudokirchneriella) and daphnid toxicity testing .
- Environmental Fate : Model biodegradability (EPI Suite) and bioaccumulation (logKow = 2.1 ± 0.3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
